molecular formula C10H15NS B8467925 3-Amino-2-(4-methyl-1-penten-2-yl)thiophene

3-Amino-2-(4-methyl-1-penten-2-yl)thiophene

Cat. No. B8467925
M. Wt: 181.30 g/mol
InChI Key: ZWAZAMZWGYPIHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08153823B2

Procedure details

Into a solution obtained by dissolving 3-aminothiophene (1.8 g, 18.1 mmol) in 4-methyl-2-pentanone (30.1 g), which was obtained in the same manner as in Example 14 using methyl 3-aminothiophene-2-carboxylate as a starting material was added concentrated hydrochloric acid (9.3 g, 90.5 mmol) at room temperature, and the resulting solution was stirred under nitrogen atmosphere at 60 degree centigrade for 5 hours. The reaction solution was cooled to room temperature, and then washed with a 10% aqueous sodium hydroxide solution, and separated. As a result of the analysis by the HPLC internal standard method of the obtained organic layer, 0.5 g was produced as a mixture of three compounds including 3-amino-2-{(E)-(4-methyl-2-penten-2-yl)}thiophene, 3-amino-2-{(Z)-(4-methyl-2-penten-2-yl)}thiophene and 3-amino-2-(4-methyl-1-penten-2-yl)thiophene (yield: 14%).
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[CH:7]=[CH:6][S:5][C:4]=1/[C:8](=[CH:10]/[CH:11]([CH3:13])[CH3:12])/[CH3:9].NC1C=CSC=1/C(=C\C(C)C)/C>>[NH2:2][C:3]1[CH:7]=[CH:6][S:5][C:4]=1[C:8]([CH2:10][CH:11]([CH3:13])[CH3:12])=[CH2:9]

Inputs

Step One
Name
Quantity
9.3 g
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(SC=C1)\C(\C)=C\C(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(SC=C1)\C(\C)=C/C(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting solution was stirred under nitrogen atmosphere at 60 degree centigrade for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with a 10% aqueous sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
separated
CUSTOM
Type
CUSTOM
Details
As a result of the analysis by the HPLC internal standard method of the obtained organic layer
CUSTOM
Type
CUSTOM
Details
0.5 g was produced as a mixture of three compounds

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NC1=C(SC=C1)C(=C)CC(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 14%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.